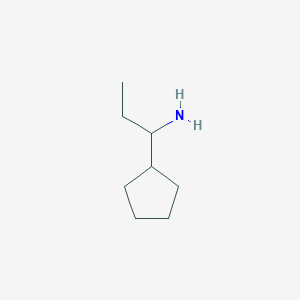

1-Cyclopentylpropan-1-amine

Description

Significance of Amine Scaffolds in Molecular Design

Amine scaffolds are fundamental building blocks in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds and act as a proton acceptor, which are crucial interactions for biological activity. The incorporation of amine functionalities into a molecular structure can significantly influence its physicochemical properties, such as solubility and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

In drug discovery, the three-dimensional arrangement of atoms is a critical determinant of a molecule's ability to interact with biological targets. The inclusion of cyclic systems, such as those in cycloalkylamines, introduces conformational rigidity and a defined spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for a specific protein or receptor. Consequently, the development of synthetic methods to create diverse and complex amine scaffolds is an active area of research. bohrium.com

Overview of 1-Cyclopentylpropan-1-amine within the Amine Chemical Space

This compound, a member of the cycloalkylamine family, is an organic compound with the chemical formula C₈H₁₇N. bldpharm.comchemicalbook.com It features a cyclopentyl ring and a propyl amine chain, with the amine group located on the first carbon of the propyl chain. This specific arrangement of a five-membered ring adjacent to a primary amine group provides a unique structural motif within the vast chemical space of amines.

The presence of both a lipophilic cyclopentyl group and a polar amine group gives this compound a distinct set of properties. It is a colorless to light yellow liquid and is soluble in organic solvents like ethanol (B145695) and dichloromethane, but not in water. chembk.com The compound can exist as different stereoisomers, namely (R)-1-Cyclopentylpropan-1-amine and (S)-1-Cyclopentylpropan-1-amine, due to the chiral center at the carbon atom bonded to the amine group. bldpharm.comchemsrc.com This chirality is of particular interest in medicinal chemistry, as different enantiomers of a molecule often exhibit different biological activities.

The synthesis of this compound can be achieved through various organic reactions. One common approach involves the reductive amination of cyclopentyl propan-1-one. quora.com This method highlights the role of cycloalkyl ketones as precursors to this class of amines. Alternative synthetic strategies, such as those starting from cyclopentene (B43876), have also been explored, involving multi-step reaction sequences. scienceforums.netchemicalforums.com

The unique structural features of this compound make it a valuable building block in organic synthesis. Its potential applications are being investigated in various fields, including the development of novel therapeutic agents and as a component in functional materials.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below, based on available data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇N | bldpharm.comchemicalbook.com |

| Molecular Weight | 127.23 g/mol | bldpharm.com |

| Boiling Point | 173.3±8.0 °C (Predicted) | chemicalbook.com |

| Density | 0.880±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 10.98±0.29 (Predicted) | chemicalbook.com |

| CAS Number | 1178925-64-8 (racemic) | bldpharm.comchemicalbook.com |

| 785754-76-9 ((S)-isomer) | bldpharm.com | |

| 2252243-19-7 ((R)-isomer hydrochloride) | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWZPCHMUQQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentylpropan 1 Amine and Analogues

Classical Synthetic Routes and Mechanistic Considerations

Traditional synthetic methods provide foundational and often versatile pathways to 1-Cyclopentylpropan-1-amine. These routes typically involve the sequential construction of the carbon skeleton and the introduction of the amine functionality.

Friedel-Crafts Acylation and Subsequent Transformations for 1-Cyclopentylpropan-1-one (B1347285) Precursor Synthesis

A common and effective method for synthesizing the ketone precursor, 1-cyclopentylpropan-1-one, is through the Friedel-Crafts acylation of cyclopentane (B165970). figshare.comnih.gov This electrophilic aromatic substitution reaction involves the treatment of cyclopentane with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). figshare.com

The mechanism of the Friedel-Crafts acylation begins with the activation of the propanoyl chloride by the Lewis acid. wikipedia.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized. The cyclopentane ring, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding 1-cyclopentylpropan-1-one. wikipedia.org A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which helps to prevent polysubstitution. organic-chemistry.org

Table 1: Reagents for Friedel-Crafts Acylation

| Reagent | Role |

|---|---|

| Cyclopentane | Starting arene |

| Propanoyl chloride | Acylating agent |

Reductive Amination Strategies for the Introduction of the Amine Functionality

Once the 1-cyclopentylpropan-1-one precursor is obtained, the amine group can be introduced via reductive amination. This versatile reaction converts a ketone into an amine through an intermediate imine. acs.org The process involves the reaction of the ketone with ammonia (B1221849), followed by reduction of the resulting imine.

The reaction is typically carried out in a one-pot procedure where the ketone is mixed with ammonia and a suitable reducing agent. nih.gov The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 1-cyclopentylpropan-1-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. acs.org The imine is then reduced in situ to the desired primary amine, this compound.

Several reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for reductive amination because it is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material, especially under mildly acidic conditions (pH ~6-7). acs.orgorganic-chemistry.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used. acs.org Catalytic hydrogenation over a metal catalyst, such as nickel, is another viable method. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over ketones, effective at neutral to slightly acidic pH. nih.govorganic-chemistry.org |

| Sodium borohydride (NaBH₄) | Less selective, can also reduce the starting ketone. acs.org |

| Catalytic Hydrogenation (H₂/catalyst) | Effective, but may require higher pressure and temperature. acs.org |

Organometallic Reagent Based Syntheses and Stereochemical Implications for Precursors

An alternative approach to the carbon skeleton of this compound involves the use of organometallic reagents. A prominent example is the Grignard reaction, which is a powerful tool for forming carbon-carbon bonds. acs.org In this context, cyclopentylmagnesium bromide, a Grignard reagent, can be reacted with propanal. figshare.com

The synthesis of the Grignard reagent itself involves the reaction of a cyclopentyl halide, such as cyclopentyl bromide, with magnesium metal in an anhydrous ether solvent. escholarship.orgrsc.org The resulting cyclopentylmagnesium bromide is a potent nucleophile. The nucleophilic cyclopentyl group then attacks the electrophilic carbonyl carbon of propanal. This addition reaction, followed by an acidic workup, yields the secondary alcohol, 1-cyclopentylpropan-1-ol. figshare.com This alcohol can then be converted to the target amine through subsequent reactions, such as conversion to an alkyl halide followed by amination.

A crucial aspect of this organometallic approach is the stereochemistry of the reaction. The addition of the Grignard reagent to the prochiral carbonyl group of propanal creates a new stereocenter at the carbinol carbon. In the absence of a chiral catalyst or auxiliary, the attack of the nucleophile can occur from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture of the two enantiomers of 1-cyclopentylpropan-1-ol. figshare.com

Alkylation of Ammonia or Amines for Carbon-Nitrogen Bond Formation

The direct formation of a carbon-nitrogen bond can theoretically be achieved through the alkylation of ammonia with a suitable alkyl halide, such as 1-chloro- or 1-bromo-1-cyclopentylpropane. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. berkeley.edu

However, this method is often of limited synthetic utility for the preparation of primary amines due to the issue of over-alkylation. thieme-connect.com The initially formed primary amine, this compound, is also a nucleophile and can compete with ammonia to react with the alkyl halide. In fact, the product primary amine is often more nucleophilic than ammonia, leading to the formation of a secondary amine (di(1-cyclopentylpropyl)amine). This secondary amine can be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. Consequently, the reaction typically yields a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, making the isolation of the desired primary amine difficult. To favor the formation of the primary amine, a large excess of ammonia can be used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. berkeley.edu

Advanced Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds, offering milder reaction conditions and improved selectivity compared to classical methods.

Transition Metal-Catalyzed Amination Reactions

Transition metal-catalyzed reactions have emerged as a cornerstone for the synthesis of amines. One of the most prominent examples is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine. While this reaction is predominantly used for the synthesis of aryl amines, its principles have been extended to the amination of some alkyl halides. The catalytic cycle typically involves the oxidative addition of the halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The use of specific phosphine (B1218219) ligands is crucial for the success of these reactions.

Another significant area of advanced catalytic amination is hydroamination, which involves the direct addition of an N-H bond across a carbon-carbon multiple bond. The hydroamination of unactivated alkenes, such as cyclopentene (B43876) or its derivatives, with ammonia presents an atom-economical route to amines. This transformation is challenging due to the low reactivity of unactivated alkenes and the strong N-H bond of ammonia. However, significant progress has been made using catalysts based on late transition metals such as rhodium and iridium. nih.gov For instance, rhodium complexes have been shown to catalyze the intramolecular hydroamination of unactivated olefins with primary and secondary alkylamines under mild conditions. nih.gov Iridium catalysts have also been developed for the intermolecular hydroamination of unactivated aliphatic alkenes with amides and sulfonamides. nih.gov

More directly applicable to the synthesis of this compound is the transition metal-catalyzed reductive amination of ketones. Ruthenium catalysts, in particular, have shown great promise in this area. For example, RuCl₂(PPh₃)₃ has been used for the reductive amination of a wide range of ketones with ammonia and hydrogen gas to produce primary amines under industrially viable conditions. figshare.com This approach combines the ketone synthesis via Friedel-Crafts acylation with a highly efficient and selective catalytic amination step.

Photoredox Catalysis for Amine Synthesis via Amine Radical Cations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of complex amines by leveraging the reactivity of amine radical cations. beilstein-journals.orgsemanticscholar.org This approach utilizes a photocatalyst, often a ruthenium or iridium polypyridyl complex, which absorbs visible light to reach an excited state. beilstein-journals.org The excited photocatalyst can then engage in a single-electron transfer (SET) with a parent amine, oxidizing it to form a highly reactive amine radical cation. nih.govnih.gov

These amine radical cations are versatile intermediates that can undergo several reaction pathways to form valuable products. beilstein-journals.orgnih.gov Key reactive species derived from these cations include iminium ions and α-amino radicals. acs.org The formation of these intermediates is governed by the reaction conditions and the structure of the starting amine. For instance, reductive quenching of the photoexcited catalyst by a tertiary amine generates the amine radical cation and a highly reducing form of the catalyst. nih.gov This radical cation can then, for example, be converted to an iminium ion, which can be trapped by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. nih.gov

This methodology allows for unconventional bond formations under mild conditions, often at room temperature, aligning with the principles of green chemistry. beilstein-journals.org The synthetic utility has been demonstrated in a variety of transformations, including α-alkylation, α-arylation, and cycloaddition reactions, providing access to a diverse range of amine structures that would be analogous to this compound.

Table 1: Examples of Photoredox-Catalyzed Reactions Involving Amine Radical Cations

| Starting Amine | Photocatalyst | Reagent/Substrate | Product Type | Reference |

|---|---|---|---|---|

| N-Aryltetrahydroisoquinoline | Ir(III) complex | Nitromethane | aza-Henry Product | nih.gov |

| N-Phenyltetrahydroisoquinoline | Ru(II) or Ir(III) | α-Ketoester | Fused Isoxazolidine | beilstein-journals.orgnih.gov |

| Tertiary Amines | Ru(bpy)3Cl2 | Alkyl Halides | α-Alkylated Amine | acs.org |

| 1,2-Diamines | Ru(II) complex | N/A | Cleavage to Iminium Ion & α-Amino Radical | beilstein-journals.org |

Asymmetric Catalysis in the Construction of Chiral Amine Centers

Chiral amines, including enantiomerically pure forms of this compound, are of paramount importance in the pharmaceutical and agrochemical industries, where they often constitute the key structural elements of biologically active molecules. nih.gov Asymmetric catalysis provides the most efficient and direct means to access these valuable compounds in high enantiopurity. nih.govacs.org Chiral amines can serve not only as final products but also as essential resolving agents, chiral auxiliaries, or building blocks for more complex syntheses. nih.gov

One of the most direct and widely used methods for the asymmetric synthesis of α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This process typically employs a transition metal catalyst, such as iridium or rhodium, coordinated to a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydrogenation to one face of the imine C=N double bond, thereby producing one enantiomer of the amine in excess.

Beyond hydrogenation, chiral primary amine-based organocatalysts have also become powerful tools in asymmetric synthesis. rsc.orgbohrium.com These catalysts, often derived from natural amino acids or Cinchona alkaloids, can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a wide range of enantioselective transformations, including Michael additions and Mannich reactions, to construct chiral amine centers. bohrium.com

Table 2: Selected Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Reaction Type | Catalyst/Ligand System | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-based catalysts | Prochiral Imines | Often >90% | nih.gov |

| Asymmetric Coupling | Ni-based chiral catalyst | NHP esters of α-amino acids | High ee | nih.gov |

| Mannich Reaction | Chiral Primary Amino Acids | Ketones and Aldimines | High enantioselectivity | bohrium.com |

| Michael Addition | Cinchona Alkaloid Derivatives | Ketones and Nitroolefins | High enantioselectivity | bohrium.com |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Atom-Economical Amidation Strategies

The synthesis of amines often involves the preparation of amide intermediates. Traditional amidation methods frequently rely on stoichiometric coupling reagents and large volumes of hazardous organic solvents, leading to significant chemical waste and poor atom economy. researchgate.net In alignment with green chemistry principles, substantial research has focused on developing more sustainable amidation protocols. nih.gov

Solvent-free and atom-economical strategies represent a significant advancement in this area. rsc.org Mechanochemistry, which utilizes mechanical force (e.g., in a ball mill) to initiate chemical reactions, has emerged as a powerful solvent-free technique for amide bond formation. This method facilitates intimate mixing of reagents in their solid state, often leading to high yields in short reaction times without the need for any solvent.

Another approach is the direct amidation of carboxylic acids or their esters with amines, which avoids the use of activating agents. researchgate.net For example, a NaOtBu-mediated protocol allows for the direct amidation of unactivated esters with amines under solvent-free and transition-metal-free conditions at room temperature. rsc.org These methods are highly atom-economical as they ideally form the amide and a simple, non-toxic byproduct like water or an alcohol. Such strategies significantly reduce the environmental impact by minimizing waste and eliminating the need for hazardous solvents and reagents. researchgate.netrsc.org

Table 3: Comparison of Amidation Strategies

| Method | Conditions | Key Advantages | Byproducts | Reference |

|---|---|---|---|---|

| Conventional Coupling | Solution-based, uses coupling agents | High efficiency for complex substrates | Stoichiometric waste from coupling agent | researchgate.net |

| Mechanochemical Amidation | Solvent-free, ball milling | Eliminates solvent, rapid reaction times | Minimal | |

| Direct Thermal Amidation | Solvent-free, high temperature | High atom economy, no additives | Water | researchgate.net |

| NaOtBu-mediated Amidation | Solvent-free, room temperature | Mild conditions, transition-metal-free | Alcohol | rsc.org |

Sustainable Catalytic Systems for Amine Formation

The development of sustainable catalytic systems is crucial for the green synthesis of amines. This involves the use of catalysts that are derived from renewable resources, are based on earth-abundant and non-toxic metals, or can operate under mild, energy-efficient conditions. europa.eu

One of the most innovative and sustainable strategies for amine synthesis is "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis. mdpi.com This methodology enables the synthesis of amines directly from alcohols and an amine source (like ammonia), with water being the only byproduct. mdpi.com The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, which then reacts with the amine to form an imine. This imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial step. This highly atom-economical process is often catalyzed by complexes of ruthenium or iridium, though research is ongoing to develop catalysts based on more abundant metals. mdpi.com

Furthermore, the push for sustainability includes the development of bio-based amine catalysts derived from renewable feedstocks like plant oils or amino acids. tncintlchem.com These catalysts are often biodegradable and non-toxic. tncintlchem.com Enzyme-based catalysts also represent a promising frontier, offering high selectivity under very mild conditions with virtually no harmful emissions, potentially revolutionizing the sustainable production of amines and their precursors. tncintlchem.com

Table 4: Examples of Sustainable Catalytic Systems for Amine Synthesis

| Catalytic Approach | Catalyst Type | Substrates | Key Sustainability Feature | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Acridine-based Ru complex | Furfuryl alcohol, Ammonia | Atom-economical (water is the only byproduct) | mdpi.com |

| Bio-based Catalysis | Derived from plant oils/amino acids | Polyurethane synthesis | Renewable feedstock, biodegradable | tncintlchem.com |

| Enzyme Catalysis | Enzymes (e.g., lipases) | N/A | Operates under mild conditions, highly selective | tncintlchem.com |

| Heterogeneous Catalysis | Rhenium-based nanocomposites | Nitroaromatics | Catalyst stability and reusability in flow systems | mdpi.com |

Computational Chemistry in the Study of 1 Cyclopentylpropan 1 Amine

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms involving 1-Cyclopentylpropan-1-amine would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the intricate details of chemical transformations. DFT has been successfully used to study the reaction of primary amines with aldehydes, revealing that the nucleophilic attack of the amine on the aldehyde can lead to different products depending on the conditions. nih.govresearchgate.net For instance, under neutral conditions, the formation of carbinolamines is favored, whereas the protonated Schiff base is the likely product of a nucleophilic attack on a protonated aldehyde. nih.govresearchgate.net

A computational study of reactions involving this compound would involve mapping the potential energy surface for the proposed reaction pathway. This would include locating the structures of reactants, transition states, intermediates, and products. The calculated energies of these species would allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, in a reaction with a carbonyl compound, DFT calculations could model the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, the subsequent proton transfers, and the final dehydration step to form an imine.

Furthermore, these theoretical studies can shed light on the role of catalysts. For instance, the mechanism of guanidine-catalyzed aminolysis of carbonates has been investigated using DFT, highlighting different pathways for aromatic and aliphatic amines. rsc.org Similar studies could be conceptualized for reactions involving this compound to understand how a catalyst might lower the activation energy by stabilizing the transition state or by providing an alternative, lower-energy reaction pathway.

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling techniques are crucial for understanding the three-dimensional structure of this compound and how its shape influences its chemical behavior.

Conformational Analysis:

The presence of a flexible propyl chain and a cyclopentane (B165970) ring suggests that this compound can exist in multiple conformations. The cyclopentane ring itself is not planar and can adopt puckered conformations, primarily the "envelope" and "half-chair" forms. stackexchange.comyoutube.com In the absence of substituents, there is a small energy difference between these two conformations, leading to rapid interconversion. stackexchange.com However, the attachment of the aminopropyl group would likely favor a specific pucker of the cyclopentane ring to minimize steric interactions.

A systematic conformational analysis would involve rotating the single bonds of the propyl chain and exploring the different puckering states of the cyclopentane ring. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of these different conformations. A computational study on oligomers of an ε-amino acid containing a cyclopentane substituent demonstrated the use of DFT to investigate conformational preferences in solution. nih.govresearchgate.net Such an analysis for this compound would identify the lowest energy (most stable) conformers and the energy barriers between them. This information is critical as the reactivity of the molecule can be highly dependent on its preferred shape.

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational conformational analysis of this compound, showing the relative energies of different conformers.

| Conformer ID | Dihedral Angle (C-C-C-N) | Cyclopentane Pucker | Relative Energy (kcal/mol) |

| Conf-1 | 180° (anti) | Envelope | 0.00 |

| Conf-2 | 60° (gauche) | Envelope | 1.25 |

| Conf-3 | -60° (gauche) | Envelope | 1.25 |

| Conf-4 | 180° (anti) | Half-Chair | 0.45 |

| Conf-5 | 60° (gauche) | Half-Chair | 1.70 |

| Conf-6 | -60° (gauche) | Half-Chair | 1.70 |

Reactivity Prediction:

Computational chemistry offers a suite of tools to predict the reactivity of molecules. For this compound, this would involve calculating various molecular descriptors derived from its electronic structure. DFT calculations can be used to determine global reactivity descriptors. researchgate.net

Key reactivity descriptors that could be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy indicates the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the nitrogen lone pair would be expected to have a negative electrostatic potential, indicating its nucleophilic character.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into reactive sites. The nitrogen atom would carry a partial negative charge, making it a likely site for electrophilic attack.

Graph neural networks are also emerging as a powerful tool for the rapid prediction of conformationally-dependent DFT-level descriptors for molecules including alkyl amines. chemrxiv.org

A hypothetical data table of calculated reactivity descriptors for the most stable conformer of this compound is presented below.

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates moderate electron-donating ability (nucleophilicity). |

| LUMO Energy | 2.1 eV | Suggests a low propensity to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | Implies high kinetic stability. |

| ESP Minimum (on N) | -45 kcal/mol | Confirms the nucleophilic character of the amine group. |

| Mulliken Charge on N | -0.65 e | Indicates a significant partial negative charge on the nitrogen atom. |

Computational Design of Novel Synthetic Routes

Computational tools are increasingly being used to design efficient and novel synthetic pathways for target molecules. This field, often referred to as computer-assisted synthesis planning (CASP) or retrosynthesis, leverages large databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes.

For this compound, retrosynthesis software could be employed to identify potential starting materials and reaction sequences. sigmaaldrich.comsynthiaonline.comacs.orgnih.gov These programs work by "deconstructing" the target molecule based on a set of known chemical transformations, or "disconnections." For instance, a possible disconnection for this compound would be the carbon-nitrogen bond, suggesting a synthesis from a cyclopentylpropyl halide and ammonia (B1221849) or a related nitrogen source. Another disconnection could be at the carbon-carbon bond between the cyclopentyl ring and the propyl chain, leading to a different set of precursors.

Modern retrosynthesis software can also consider factors such as the cost and availability of starting materials, reaction yields, and potential side reactions to rank the proposed routes. sigmaaldrich.comyoutube.com

In addition to retrosynthesis, computational methods can aid in the design of biocatalytic routes for amine synthesis. The computational design of enzymes, such as transaminases, is a rapidly advancing field. nih.govnih.govescholarship.org Researchers can use computational modeling to redesign the active site of an existing enzyme to accommodate a specific substrate and catalyze a desired transformation with high stereoselectivity. core.ac.ukacs.org A hypothetical application to this compound could involve designing a transaminase that can convert a corresponding ketone precursor into the desired chiral amine.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Elucidating Reaction Intermediates and Products

Spectroscopic methods provide detailed information about the molecular structure of 1-Cyclopentylpropan-1-amine, its intermediates, and any resulting products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts in NMR spectra are highly dependent on the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring, the propyl chain, and the amine group. The protons on the carbon adjacent to the nitrogen atom (the α-carbon) are deshielded due to the electron-withdrawing effect of the nitrogen, causing them to appear at a lower field (higher ppm value) compared to other aliphatic protons. The N-H protons of the primary amine group typically appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. Deuterium exchange (adding D₂O) can be used to confirm the identity of the N-H peak, as it will disappear from the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the nitrogen (α-carbon) will be deshielded and appear at a lower field compared to the other sp³ hybridized carbons of the cyclopentyl and propyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~ 2.5 - 3.0 | ~ 55 - 65 |

| NH₂ | ~ 1.0 - 2.5 (broad) | - |

| Propyl-CH₂ | ~ 1.2 - 1.6 | ~ 25 - 35 |

| Propyl-CH₃ | ~ 0.8 - 1.0 | ~ 10 - 15 |

| Cyclopentyl-CH (at C1) | ~ 1.8 - 2.2 | ~ 40 - 50 |

| Cyclopentyl-CH₂ | ~ 1.3 - 1.8 | ~ 25 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) in the mass spectrum would have an odd m/z value, which is characteristic of compounds containing an odd number of nitrogen atoms (the Nitrogen Rule).

The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions. The loss of the largest alkyl group is generally favored.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks in the IR spectrum are associated with the primary amine group.

N-H Stretching: Primary amines exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. These bands are typically sharper and less intense than the broad O-H stretching band of alcohols.

N-H Bending: An N-H bending (scissoring) vibration is typically observed in the range of 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the region of 1020-1250 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the cyclopentyl and propyl groups will be observed in the 2800-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~ 3350 - 3500 | Medium |

| N-H Symmetric Stretch | ~ 3250 - 3400 | Medium |

| C-H Stretch (sp³) | ~ 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | ~ 1580 - 1650 | Medium |

| C-N Stretch | ~ 1020 - 1250 | Weak to Medium |

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are essential for determining the purity of this compound and for separating its stereoisomers. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the GC column is critical for achieving good separation. For amines, which are basic compounds, it is often necessary to use columns that have been deactivated to prevent peak tailing due to interactions with acidic sites on the column support. Non-polar or mid-polarity columns are generally suitable for the analysis of aliphatic amines. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like amines.

For purity assessment, the sample is injected into the GC, and the components are separated based on their boiling points and interactions with the stationary phase. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both purity assessment and the preparative isolation of isomers. For the analysis of a basic compound like this compound, reversed-phase HPLC is a common approach.

Chiral HPLC for Isomer Isolation

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in many applications, as they can exhibit different biological activities. Chiral HPLC is the most effective method for the analytical and preparative separation of enantiomers.

This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, can significantly influence the enantioseparation.

Considerations for Analytical Method Development in Amine Characterization

The development of reliable analytical methods for amines like this compound requires careful consideration of their chemical properties.

Sample Stability: Amines can be susceptible to degradation, particularly through oxidation. It is important to handle and store samples appropriately to ensure their integrity prior to analysis.

Peak Tailing in Chromatography: The basic nature of amines can lead to interactions with acidic silanol (B1196071) groups on silica-based chromatographic supports, resulting in poor peak shape (tailing). This can be mitigated by using end-capped columns, base-deactivated columns, or by adding a basic modifier, such as triethylamine, to the mobile phase in HPLC.

Derivatization: For certain analyses, particularly when using detectors with low sensitivity for underivatized amines (e.g., UV detection in HPLC), derivatization can be employed. A derivatizing agent that reacts with the primary amine group to introduce a chromophore or fluorophore can significantly enhance detection sensitivity.

Method Validation: Any analytical method developed for the characterization of this compound should be thoroughly validated to ensure its accuracy, precision, linearity, and robustness. This is particularly important in regulated environments. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

The strategic application of these advanced analytical methodologies is fundamental to controlling the quality, understanding the properties, and ensuring the effective application of this compound.

Insufficient Information Found to Generate the Requested Article on this compound

Despite a comprehensive search for scientific literature and data, there is a significant lack of available information regarding the specific applications of the chemical compound this compound as a versatile synthetic building block in the areas outlined in the user's request.

General information on the synthesis of the compound itself was found, but its subsequent use as a precursor or intermediate in the specified areas of organic synthesis is not documented in the available resources. Broad reviews on the synthesis of nitrogen-containing heterocycles and the principles of scaffold diversity were accessible, but these did not mention or provide examples involving this compound.

Consequently, due to the absence of specific and verifiable data on the compound's reactivity and applications in the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculation beyond the scope of currently available scientific literature.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” as a versatile synthetic building block, structured around the provided outline, cannot be fulfilled at this time.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of 1-Cyclopentylpropan-1-amine synthesis is intrinsically linked to the development of innovative and sustainable catalytic systems. A primary focus is the replacement of traditional stoichiometric reagents with catalytic processes that are both atom-economical and environmentally benign.

A promising avenue of research involves the use of earth-abundant metal catalysts. For instance, titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for producing secondary amines. rsc.org This approach, which involves the addition of an amine to an alkene, offers a direct and efficient route to compounds structurally similar to this compound. Future research will likely focus on adapting such systems for the specific synthesis of this target molecule, potentially utilizing cyclopentene (B43876) and a propylamine (B44156) equivalent as starting materials. Furthermore, iron catalysis is another area of active investigation for the synthesis of cyclopentylamines. nih.gov The development of iron-based catalysts for the reductive amination of 1-cyclopentylpropan-1-one (B1347285) would represent a significant step towards a more sustainable process, moving away from precious metal catalysts.

Another key trend is the design of catalytic systems that operate under milder reaction conditions, reducing energy consumption. This includes the development of catalysts that are active at lower temperatures and pressures. Additionally, the use of greener solvents, such as cyclopentyl methyl ether, in conjunction with environmentally friendly catalysts like ammonium (B1175870) salts, is being explored for related reactions and could be adapted for the synthesis of this compound. rsc.org The principles of green chemistry, such as maximizing atom economy and minimizing waste, are central to these emerging catalytic strategies. rsc.org

The table below summarizes potential sustainable catalytic approaches for the synthesis of this compound.

| Catalytic Approach | Catalyst Type | Potential Starting Materials | Key Advantages |

| Hydroaminoalkylation | Earth-abundant metals (e.g., Titanium) | Cyclopentene, propylamine | Atom-economical, use of abundant metals |

| Reductive Amination | Iron-based catalysts | 1-Cyclopentylpropan-1-one, ammonia (B1221849)/amine source | Sustainable, avoids precious metals |

| Green Solvent Systems | Ammonium salts | 1-Cyclopentylpropan-1-one, diols/amines | Environmentally friendly solvents and catalysts |

Exploration of Bio-inspired and Biocatalytic Approaches

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, making them a focal point for the future of chemical synthesis. The exploration of bio-inspired and biocatalytic routes to this compound holds immense potential for creating highly pure enantiomers under mild, aqueous conditions.

Imine reductases (IREDs) and transaminases (TAs) are two classes of enzymes that are particularly relevant for the synthesis of this compound. mdpi.comresearchgate.netnih.gov These enzymes can catalyze the asymmetric reductive amination of the corresponding ketone, 1-cyclopentylpropan-1-one, to produce the chiral amine with high enantiomeric excess. The use of biocatalysts can circumvent the need for chiral auxiliaries or resolutions, which are often required in traditional chemical synthesis to obtain enantiomerically pure compounds.

Future research in this area will likely focus on several key aspects:

Enzyme Discovery and Engineering: Screening for novel IREDs and TAs with activity towards 1-cyclopentylpropan-1-one and similar bulky substrates will be a priority. Furthermore, protein engineering techniques, such as directed evolution, can be employed to enhance the activity, stability, and substrate scope of existing enzymes. mdpi.com

Bio-inspired Catalysis: Researchers are also drawing inspiration from the structure and function of enzymes to design synthetic catalysts that mimic their properties. osti.gov These bio-inspired catalysts could offer the selectivity of enzymes while being more robust and easier to handle.

The table below outlines potential biocatalytic strategies for the synthesis of this compound.

| Biocatalytic Approach | Enzyme Class | Substrate | Key Advantages |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | 1-Cyclopentylpropan-1-one | High enantioselectivity, mild reaction conditions |

| Asymmetric Transamination | Transaminases (TAs) | 1-Cyclopentylpropan-1-one | High enantioselectivity, green process |

| Chemoenzymatic Synthesis | Combination of chemical and biocatalysts | Various | One-pot reactions, improved efficiency |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis by enabling rapid and data-driven approaches to reaction discovery and optimization. iscientific.org For the synthesis of this compound, these computational tools can be applied in several key areas.

Catalyst Design and Discovery: AI algorithms can accelerate the discovery of new catalysts by predicting the catalytic activity of different materials. This can be used to identify novel and more efficient catalysts for the sustainable synthesis of this compound, as discussed in section 7.1. Generative models can even propose entirely new catalyst structures with desired properties.

Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, solvent, and catalyst loading, is a time-consuming and resource-intensive process. Machine learning algorithms, particularly Bayesian optimization, can be used to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound with minimal experimentation. chemrxiv.orgresearchgate.netresearchgate.netbeilstein-journals.org This approach has been successfully applied to the optimization of amine synthesis. acs.org The use of large language models (LLMs) to mine literature data and even generate code for reaction optimization is also an emerging and powerful tool. nih.gov

The table below highlights the potential applications of AI and ML in the synthesis of this compound.

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Prediction | Deep Learning, Graph Neural Networks | Identification of novel and efficient synthetic routes |

| Catalyst Design | Generative Models, Predictive Analytics | Discovery of highly active and selective sustainable catalysts |

| Reaction Optimization | Bayesian Optimization, Large Language Models | Rapid identification of optimal reaction conditions, reduced experimental effort |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclopentylpropan-1-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., reacting cyclopentylmethylamine with alkyl halides) or reductive amination (using ketones/aldehydes with ammonia under hydrogenation). Key conditions include:

-

Catalyst selection : Palladium-based catalysts for cross-couplings or Raney nickel for hydrogenation .

-

Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates.

-

Temperature control : Optimal ranges between 50–80°C to prevent side reactions .

-

Salt formation : Adding HCl to form the hydrochloride salt improves crystallinity and purity .

Synthetic Method Key Conditions Yield Influencers References Nucleophilic substitution Pd catalyst, THF, 70°C Catalyst loading, pH Reductive amination H₂ (3 atm), Raney Ni, ethanol Hydrogen pressure

Q. How does the cyclopentane ring influence the compound’s stability and reactivity compared to non-cyclic amines?

- Methodological Answer : The cyclopentyl group introduces steric hindrance and ring strain , which:

- Reduces nucleophilic reactivity at the amine group due to steric shielding.

- Enhances stereochemical stability by restricting rotational freedom, critical for enantioselective synthesis .

- Affects solubility : The hydrophobic cyclopentane ring decreases water solubility compared to linear amines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm) and amine protons (δ 1.2–1.8 ppm). The cyclopropane ring in analogs shows distinct coupling patterns .

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 142) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound analogs be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Standardize assays : Use orthogonal methods (e.g., binding vs. functional assays) to validate activity .

- Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting results.

- Comparative analysis : Compare analogs like 1-(3-methoxyphenyl)cyclopropan-1-amine (high binding affinity ) and 1-(4-fluorophenyl) derivatives (moderate activity ) to isolate substituent effects.

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound derivatives?

- Methodological Answer :

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation .

- Kinetic resolution : Enzymes like lipases selectively hydrolyze one enantiomer .

- Chiral chromatography : Separate enantiomers using cellulose-based columns .

Q. Which computational models best predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR models : Corrogate or ADMET Predictor™ estimate solubility and metabolic stability.

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., cytochrome P450 enzymes ).

- AI-driven synthesis planning : Tools in use retrosynthetic algorithms to prioritize stable derivatives .

Q. How does hydrochloride salt formation impact the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base).

- Crystallinity : Salt formation enhances crystal lattice stability, simplifying purification via recrystallization .

- Stability : The salt form reduces hygroscopicity, improving shelf life.

Q. What in vitro models assess the metabolic stability of this compound?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .

- CYP450 inhibition studies : Test interactions with CYP3A4/2D6 using fluorescent probes .

- Metabolite identification : HR-MS/MS detects phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) .

Data Contradiction Analysis Example

| Analog | Reported Activity | Likely Cause of Discrepancy | Resolution Strategy |

|---|---|---|---|

| 1-(3-Methoxyphenyl) | High binding affinity | Impurities in synthesis | Reproduce with HPLC-purified sample |

| 1-(4-Fluorophenyl) | Moderate activity | Assay variability | Validate via SPR and functional cAMP assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.